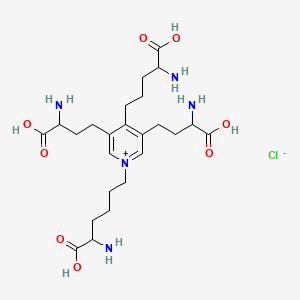

Desmosine standard

Descripción

Historical Context of Desmosine Discovery and Characterization

The journey to understanding desmosine began with early investigations into the composition of elastin, a protein known for over 150 years for its elastic properties. nih.gov Initial studies in the early 20th century focused on identifying the amino acid constituents of this resilient protein. acs.org However, it was not until the mid-20th century that the unique cross-linking amino acids, desmosine and its isomer isodesmosine, were isolated and characterized. acs.org

Early research successfully demonstrated that desmosine and isodesmosine are formed from four lysine residues. researchgate.net This discovery was a significant breakthrough, revealing the biochemical basis for the remarkable stability and elasticity of elastin. Subsequent studies in the 1960s further solidified this understanding, and the first correlations between urinary desmosine levels and lung elastin content were made in the 1980s. wikipedia.org The preparation of desmosine for research purposes was later standardized, often involving hydrolysis of neck ligaments followed by solvent extraction and chromatography. vwr.commpbio.com

Desmosine's Unique Role in Elastin Cross-Linking Architecture

Desmosine's primary and most crucial function is to act as a tetrafunctional cross-linker within the elastin protein network. vwr.comthieme-connect.com This process is essential for the formation of insoluble and stable elastin fibers. vwr.commpbio.com The biosynthesis of desmosine begins with the precursor protein, tropoelastin. wikipedia.orgthieme-connect.com The enzyme lysyl oxidase initiates the process by oxidizing the ε-amino groups of specific lysine residues in tropoelastin chains to form allysine. wikipedia.org

Three of these reactive allysine residues, along with one unaltered lysine side chain, then condense to form the characteristic pyridinium ring structure of desmosine. vwr.comnih.gov This intricate cross-linking process transforms soluble tropoelastin monomers into a highly durable and elastic polymer. acs.org The resulting three-dimensional network of elastin fibers is responsible for the resilience of tissues that undergo repeated stretching and recoiling, such as arteries, lungs, and skin. nih.govresearchgate.net The formation of desmosine is a critical step, as it locks the tropoelastin chains together, providing the mechanical integrity and long-term stability characteristic of mature elastin. acs.org

Fundamental Significance of Desmosine in Extracellular Matrix Structure and Function

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Elastin, and by extension desmosine, is a vital component of the ECM in many vertebrate tissues. nih.govthieme-connect.com The presence of elastin, with its desmosine cross-links, imparts the essential properties of extensibility and elastic recoil to these tissues. researchgate.net

For instance, in the aorta and other major blood vessels, elastin allows for the expansion and contraction necessary to accommodate blood flow and maintain blood pressure. thieme-connect.com In the lungs, elastin enables the tissue to stretch during inhalation and passively recoil during exhalation. nih.gov The stability conferred by desmosine ensures that these tissues can withstand countless cycles of deformation over an organism's lifetime without significant degradation. acs.orgfrontiersin.org The unique presence of desmosine in elastin makes it an invaluable and specific marker for the presence and integrity of this crucial ECM protein. wikipedia.orgacs.org

Overview of Desmosine Research Paradigms

Research involving desmosine has evolved significantly since its discovery. Initially, the focus was on its chemical synthesis and understanding its biosynthetic pathway. researchgate.netrsc.orgnih.gov The total synthesis of desmosine has been a notable achievement, providing researchers with a pure standard for analytical and diagnostic purposes. rsc.org

A major paradigm in desmosine research is its use as a biomarker for elastin degradation. wikipedia.orgmpbio.com Because desmosine is unique to elastin and is released into bodily fluids upon elastin breakdown, its quantification in urine, plasma, or sputum can serve as an indicator of diseases characterized by excessive elastase activity. wikipedia.orgvwr.com This has been particularly valuable in studying chronic obstructive pulmonary disease (COPD), where the progressive destruction of lung elastin is a key pathological feature. wikipedia.orgnih.govrsc.org

Modern research often employs advanced analytical techniques like mass spectrometry to detect and quantify desmosine-containing peptides, offering a more detailed "fingerprint" of elastin degradation. acs.orgcornell.edu These methods are crucial for understanding the complex patterns of elastin cross-linking and for developing more sensitive and specific diagnostic tools for a range of connective tissue disorders. cornell.eduresearchgate.net

Propiedades

Número CAS |

10019-68-8 |

|---|---|

Fórmula molecular |

C24H40ClN5O8 |

Peso molecular |

562.061 |

Nombre IUPAC |

2-amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid;chloride |

InChI |

InChI=1S/C24H39N5O8.ClH/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37;/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37);1H |

Clave InChI |

FUPMLZCXPJSGPV-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] |

Origen del producto |

United States |

Biochemical Pathways and Molecular Mechanisms of Desmosine Formation and Turnover

Enzymatic Degradation of Desmosine-Containing Elastin

While mature elastin is a highly stable protein, it is not immune to degradation. dupuytrens.org This breakdown is a natural part of tissue remodeling and can be accelerated in various pathological conditions. The degradation of elastin results in the release of elastin-derived peptides and, ultimately, free desmosine. d-nb.info

Several classes of proteases, collectively known as elastases, are capable of degrading elastin. tandfonline.com These enzymes are crucial in both physiological and pathological elastin turnover.

Key elastolytic proteases include:

Serine Proteases: Neutrophil elastase , released from neutrophils, is a potent elastase implicated in the elastin degradation seen in conditions like chronic obstructive pulmonary disease (COPD) and atherosclerosis. nih.govnih.govoatext.com Studies have shown that neutrophil elastase can liberate desmosine and isodesmosine as free amino acids from insoluble elastin. nih.gov

Matrix Metalloproteinases (MMPs): MMP-12 (macrophage elastase) is another critical enzyme in elastin degradation, particularly in the context of inflammation and tissue injury. dupuytrens.orgnih.gov Like neutrophil elastase, recombinant MMP-12 has been demonstrated to release free desmosine and isodesmosine from elastin. nih.govnih.gov Other MMPs, such as MMP-2, MMP-7, and MMP-9, also exhibit elastolytic activity. frontiersin.org

Cysteine Proteases: Cathepsins K, L, S, and V are cysteine proteases with varying degrees of elastolytic activity. tandfonline.com

The table below details some of the key proteases involved in elastin degradation.

The liberation of free desmosine from the highly cross-linked elastin matrix is a complex process. Elastases cleave the polypeptide chains of elastin, initially releasing large, cross-linked elastin peptides. ersnet.org Further enzymatic action is required to break down these peptides and release the desmosine cross-links.

Research suggests that proteases like MMP-12 and neutrophil elastase can cleave peptide bonds adjacent to the desmosine cross-link, specifically at sites with alanine residues. nih.gov This targeted cleavage results in the liberation of desmosine and isodesmosine as free amino acids into the soluble fraction. nih.gov The presence of oxidative stress can also enhance the enzymatic breakdown of elastin, leading to increased release of free desmosine. nih.govnih.gov

Identification of Proteases Involved in Elastin Degradation and Desmosine Release (e.g., Neutrophil Elastase, MMP-12)

Regulation of Desmosine Formation and Degradation in Tissue Homeostasis

The balance between desmosine formation (elastogenesis) and degradation (elastolysis) is tightly regulated to maintain tissue homeostasis. tandfonline.comrsc.orgresearchgate.net During development and growth, elastogenesis predominates to build the elastic fiber network. tandfonline.com In healthy adult tissues, elastin turnover is generally low, reflecting the remarkable durability of the protein. dupuytrens.org

However, this balance can be disrupted by various factors:

Inflammation: Inflammatory conditions lead to the recruitment of cells like neutrophils and macrophages, which release high levels of elastases such as neutrophil elastase and MMP-12. tandfonline.comnih.govoatext.com This increased enzymatic activity shifts the balance towards elastin degradation.

Genetic Factors: Deficiencies in proteins that inhibit elastases, such as alpha-1 antitrypsin deficiency, can lead to unchecked elastase activity and excessive elastin breakdown. oatext.com

Aging: The natural process of aging is associated with changes in the extracellular matrix, including a gradual degradation of elastin fibers. d-nb.info

Disease States: In diseases like COPD, atherosclerosis, and abdominal aortic aneurysms, the regulation of desmosine turnover is significantly altered, leading to pathological tissue destruction. d-nb.infoahajournals.orgnih.gov The release of elastin peptides containing desmosine can itself perpetuate the inflammatory cycle by attracting more inflammatory cells. nih.govmdpi.com

The intricate regulation of these pathways underscores the importance of desmosine metabolism in maintaining the structural and functional integrity of elastic tissues throughout life.

Table of Compounds

Desmosine's Contribution to Extracellular Matrix Mechanics and Tissue Resilience

Molecular Basis of Elastin Elasticity and Desmosine's Role

The remarkable elasticity of elastin, a key protein in the extracellular matrix, is largely attributed to its unique molecular structure, in which desmosine plays a pivotal role. mdpi.comnih.gov Elastin's soluble precursor, tropoelastin, is rich in hydrophobic and lysine-rich domains. wikipedia.orgfrontiersin.org The process of forming mature, insoluble elastin involves extensive cross-linking of these tropoelastin monomers. oup.comersnet.org

The formation of desmosine and its isomer, isodesmosine, is a multi-step process initiated by the enzyme lysyl oxidase. researchgate.netdroracle.ai This enzyme catalyzes the oxidative deamination of the ε-amino group of specific lysine residues within the tropoelastin chains, converting them into reactive aldehydes known as allysine. researchgate.netreactome.org Three allysine residues and one unmodified lysine residue then spontaneously condense to form the stable, tetrafunctional pyridinium ring structure of desmosine or isodesmosine. wikipedia.orgacs.org This cross-linking process transforms the soluble tropoelastin monomers into a highly durable and insoluble elastic fiber network. oup.commpbio.com

The resulting three-dimensional network of cross-linked elastin is responsible for its characteristic ability to stretch and recoil without loss of energy. researchgate.netnih.gov The hydrophobic domains of elastin are thought to be responsible for the entropic-based elasticity, where stretching orders the chains and reduces entropy, and the subsequent recoil is driven by the thermodynamically favorable return to a more disordered state in the presence of water. researchgate.netasme.org Desmosine cross-links provide the covalent connections that hold the network together, allowing it to withstand repeated cycles of stretching and relaxation without permanent deformation. mdpi.comnih.gov

| Molecule | Function | Reference |

|---|---|---|

| Tropoelastin | Soluble precursor to elastin, rich in hydrophobic and lysine-rich domains. | wikipedia.orgfrontiersin.org |

| Lysyl Oxidase | Enzyme that initiates cross-linking by converting lysine to allysine. | researchgate.netdroracle.ai |

| Allysine | Reactive aldehyde form of lysine that participates in cross-link formation. | researchgate.netreactome.org |

| Desmosine/Isodesmosine | Tetrafunctional cross-links that provide structural integrity to the elastin network. | wikipedia.orgersnet.org |

Desmosine Cross-Link Density and Its Impact on Tissue Biomechanics

The density of desmosine cross-links within elastin directly influences the biomechanical properties of tissues. droracle.aitulane.edu A higher density of these cross-links generally results in increased stiffness and mechanical strength of the elastic fibers. mdpi.com This relationship, however, is not always linear, and excessive cross-linking can lead to increased stiffness and reduced distensibility, making the tissue less compliant. mdpi.com

The formation of a stable, cross-linked elastin network is essential for the proper function of tissues that undergo repeated stretching and deformation, such as blood vessels, lungs, and skin. droracle.aitaylorandfrancis.com Deficiencies in lysyl oxidase activity or genetic mutations affecting elastin synthesis can lead to abnormal cross-linking and result in connective tissue disorders characterized by decreased tissue elasticity. droracle.aimdpi.com

Research has shown that the density of desmosine cross-links can change in response to various physiological and pathological conditions. For instance, in some disease states, there is an initial increase in cross-link density as a repair mechanism, but this can be followed by a period where degradation outpaces synthesis, leading to a net loss of functional elastic fibers. nih.gov Studies on pulmonary emphysema have revealed a significant increase in the lung content of free desmosine and isodesmosine as the disease progresses, indicating the breakdown of elastic fibers. mdpi.commdpi.com

| Cross-Link Density | Effect on Tissue Biomechanics | Associated Conditions | Reference |

|---|---|---|---|

| Optimal | Provides elasticity, resilience, and mechanical strength. | Healthy tissues. | droracle.aitaylorandfrancis.com |

| Low | Decreased tissue elasticity and resilience. | Connective tissue disorders (e.g., Cutis Laxa). | droracle.ai |

| High (Excessive) | Increased stiffness, reduced distensibility. | Can be a feature of aging and some pathologies. | mdpi.com |

| Progressive Loss | Weakening of tissue, loss of elastic recoil. | Pulmonary emphysema, aneurysm formation. | mdpi.comnih.gov |

Structural Implications of Desmosine in Diverse Connective Tissues (e.g., Lung, Arteries, Skin)

The amount and organization of desmosine-cross-linked elastin vary significantly among different connective tissues, reflecting their diverse mechanical requirements. mdpi.comnih.gov

Lungs: The lung parenchyma requires high compliance and elastic recoil to facilitate breathing. clevelandclinic.org Elastin, with its desmosine cross-links, forms a complex network within the alveolar walls, allowing them to expand during inhalation and passively recoil during exhalation. mdpi.comnih.gov The degradation of these elastic fibers and the release of desmosine are hallmarks of diseases like chronic obstructive pulmonary disease (COPD) and emphysema, leading to a loss of lung elasticity. wikipedia.orgnatap.org

Arteries: Large arteries, such as the aorta, are subjected to pulsatile blood flow and pressure. oup.com Elastin is a major component of the arterial wall, where it is organized into concentric lamellae. frontiersin.orgoup.com Desmosine cross-links provide the resilience needed for the arterial wall to expand and contract with each heartbeat, thus dampening the pressure wave and ensuring smooth blood flow. nih.gov Alterations in elastin structure and cross-linking are associated with vascular diseases like atherosclerosis and aneurysms. taylorandfrancis.comnih.gov

Skin: The dermis of the skin contains a network of elastic fibers that provides elasticity and allows the skin to return to its original shape after being stretched. taylorandfrancis.com These fibers are enmeshed within a collagen framework, and the desmosine cross-links within the elastin component are crucial for maintaining skin turgor and resilience. taylorandfrancis.com

| Tissue | Primary Function of Elastin | Importance of Desmosine Cross-Links | Reference |

|---|---|---|---|

| Lung | Provides elastic recoil for breathing. | Essential for alveolar wall mechanics and gas exchange. | mdpi.comnih.gov |

| Arteries | Confers elasticity to withstand pulsatile blood flow. | Maintains vessel wall integrity and dampens pressure waves. | oup.comnih.gov |

| Skin | Provides elasticity and resilience. | Contributes to skin turgor and prevents sagging. | taylorandfrancis.com |

Interactions of Desmosine-Cross-Linked Elastin with Other Matrix Components

Desmosine-cross-linked elastin does not function in isolation within the extracellular matrix. It interacts with a variety of other macromolecules, which are crucial for the assembly, organization, and function of elastic fibers. uni-halle.de

Elastic fibers consist of an elastin core surrounded by a scaffold of microfibrils. asme.org These microfibrils are composed of several glycoproteins, with fibrillins being a major component. The interaction between tropoelastin and the microfibrillar scaffold is thought to be a critical step in the assembly of elastic fibers, providing a template for the alignment and cross-linking of tropoelastin monomers. researchgate.net

Other matrix components that interact with elastin include:

Fibulins: A family of extracellular matrix glycoproteins that have been shown to bind to tropoelastin and are involved in elastic fiber formation. uni-halle.de

Emilin: Elastin microfibril interface located protein, which is found at the interface between the elastin core and the surrounding microfibrils. uni-halle.de

Proteoglycans: Molecules like hyaluronan can interact with elastic fibers, potentially influencing their hydration, mechanical properties, and protection from enzymatic degradation. nih.govfrontiersin.org

Desmosine in Pathophysiological Processes: Mechanistic Insights

Desmosine as an Indicator of Elastin Degradation in Disease Research

Desmosine and its isomer, isodesmosine, are amino acids formed from four lysine residues and are exclusively found in mature, cross-linked elastin. ersnet.orgnih.govwikipedia.org Their unique presence makes them highly specific biomarkers for elastin degradation. ersnet.orgwikipedia.org Since the turnover of elastic fibers is very low in healthy tissues, elevated levels of desmosine in biological fluids such as blood, urine, and sputum are indicative of pathological elastin breakdown associated with various diseases. frontiersin.orgnih.gov

Research has extensively utilized desmosine as a biomarker in a range of diseases characterized by connective tissue destruction. In pulmonary diseases, increased desmosine levels are a hallmark of accelerated lung elastic fiber turnover. ersnet.org Studies have consistently shown that patients with Chronic Obstructive Pulmonary Disease (COPD) have higher concentrations of desmosine in their urine and plasma compared to healthy individuals. ersnet.orgbmj.com This elevation is particularly noted during acute exacerbations of COPD. bmj.com Similarly, patients with idiopathic pulmonary fibrosis (IPF), another chronic lung disease, exhibit elevated plasma desmosine levels, suggesting that accelerated elastinolysis is a key pathogenic process. d-nb.info The detection of desmosine in the sputum of COPD patients further confirms that the lung is a primary site of this elastin degradation. ersnet.org

The following table summarizes research findings on desmosine levels in various diseases.

| Disease | Biological Sample | Key Finding | Reference |

|---|---|---|---|

| Chronic Obstructive Pulmonary Disease (COPD) | Urine, Plasma, Sputum | Increased desmosine levels compared to healthy controls, with urinary levels rising during exacerbations. | ersnet.orgbmj.com |

| Idiopathic Pulmonary Fibrosis (IPF) | Plasma | Significantly higher blood desmosine levels compared to smoking or non-smoking controls and COPD patients. | d-nb.info |

| Abdominal Aortic Aneurysm (AAA) | Plasma | Higher pDES in patients vs. controls (0.46 ng/mL vs. 0.33 ng/mL); levels correlate with aneurysm diameter. | ahajournals.orgahajournals.org |

| Coronary Artery Disease (CAD) | Plasma | pDES >0.35 ng/mL associated with a significantly increased risk of Major Adverse Cardiovascular Events (MACE). | oup.com |

| Acute Myocardial Infarction (AMI) | Plasma | Elevated pDES levels in patients who experienced death or recurrent MI at 2 years. | nih.gov |

| Aneurysmal Subarachnoid Hemorrhage (aSAH) | Serum | Significantly higher serum desmosine in aSAH patients (0.737 ng/mL) vs. controls (0.365 ng/mL). | researchgate.netmdpi.com |

| Bronchiectasis | Serum | Elevated serum desmosine levels are associated with all-cause and long-term cardiovascular mortality. | ersnet.org |

Molecular Mechanisms of Elastin Remodeling Involving Desmosine in Chronic Inflammatory States

Chronic inflammatory states are often characterized by significant remodeling of the extracellular matrix, including the degradation of elastin. The molecular mechanisms driving this process involve the enzymatic breakdown of mature elastic fibers, leading to the release of desmosine. Key enzymes implicated in this process are elastolytic proteases, particularly matrix metalloproteinases (MMPs) and neutrophil elastase. d-nb.infonih.gov

In inflammatory conditions, immune cells such as neutrophils and macrophages are recruited to the site of injury or disease. frontiersin.org These cells release a variety of potent enzymes capable of degrading extracellular matrix components. Neutrophil elastase, a serine protease stored in the granules of neutrophils, is a powerful elastolytic enzyme. nih.govoatext.com Its release in tissues like the lungs in COPD or within the vascular wall in atherosclerosis contributes directly to the cleavage of elastin polymers and the subsequent liberation of desmosine-containing peptides and free desmosine. nih.govoatext.com

MMPs, a family of zinc-dependent endopeptidases, also play a crucial role. Macrophage-derived MMP-12 (macrophage elastase) and MMP-9 are particularly effective at degrading elastin. ahajournals.orgnih.gov Studies have demonstrated that MMP-12 can liberate desmosine and isodesmosine as free amino acids from insoluble elastin. nih.gov This process can be enhanced by the local environment; for instance, elastin that has been oxidized by reactive oxygen species—often abundant in inflamed tissues—is more susceptible to degradation by MMP-12 and neutrophil elastase. nih.gov Research in patients with abdominal aortic aneurysms has shown a correlation between plasma desmosine levels and inflammatory markers such as interleukin-6, as well as MMP-2 and tissue inhibitor of metalloproteinase-1 (TIMP-1), highlighting the interplay between inflammation and elastin turnover. ahajournals.org

The degradation of elastin is not merely a destructive process but can also generate bioactive fragments. Elastin-derived peptides, released alongside desmosine, can themselves perpetuate the inflammatory cycle by acting as chemoattractants for more inflammatory cells, thus creating a feedback loop that drives further tissue remodeling and damage.

Role of Desmosine in Experimental Models of Connective Tissue Disorders

Experimental animal models are invaluable tools for investigating the pathogenesis of connective tissue disorders and the role of elastin degradation. Measuring desmosine in these models provides direct evidence of elastin damage and allows researchers to correlate biochemical changes with structural and functional outcomes.

In a hamster model of pulmonary emphysema, induced by exposure to cigarette smoke and lipopolysaccharide, a significant correlation was found between the concentration of free desmosine in the lung tissue and the degree of airspace enlargement. frontiersin.org This finding supports the concept that desmosine release is directly linked to the structural damage characteristic of emphysema.

Mouse models of Marfan syndrome, a genetic disorder affecting connective tissue due to mutations in the fibrillin-1 (FBN1) gene, have also been instrumental. In the mgR/mgR mouse model, which underexpresses FBN1, researchers investigated whether the aortic pathology resulted from defective initial formation of elastic fibers (elastogenesis) or their later disruption. nih.govahajournals.org By measuring the aortic desmosine content, which serves as an index of mature, cross-linked elastin, they found no significant difference compared to wild-type mice. nih.govahajournals.org However, these mice showed severe fragmentation of the elastic network. nih.govahajournals.org This crucial finding suggests that the FBN1 mutation leads to the disruption of pre-existing elastic fibers rather than impairing their initial synthesis, providing key insight into the disease mechanism. ahajournals.org In contrast, a post-hoc analysis of a trial in young human individuals with Marfan syndrome did find elevated plasma desmosine, indicating exaggerated elastin turnover. oup.com

Other models, such as a bovine model of Marfan syndrome and a mouse model of hyperhomocysteinemia, have also been used to study connective tissue abnormalities where desmosine analysis provides a quantitative measure of elastin integrity. nih.govresearchgate.net

The following table summarizes findings from key experimental models.

| Experimental Model | Disorder Modeled | Key Finding Related to Desmosine | Reference |

|---|---|---|---|

| Hamster (Cigarette smoke + Lipopolysaccharide exposure) | Pulmonary Emphysema (COPD) | Significant correlation between free desmosine levels in the lung and increasing airspace size. | frontiersin.org |

| mgR/mgR Mouse (FBN1 mutation) | Marfan Syndrome | Aortic desmosine content was not modified, but elastic fibers showed severe fragmentation, suggesting later disruption rather than defective elastogenesis. | nih.govahajournals.org |

| Bovine Model | Marfan Syndrome | Desmosine and isodesmosine levels in the aorta were the same in Marfan calves as in control animals. | nih.gov |

| Tg-I278T Cbs(-/-) Mouse | Hyperhomocysteinemia | Used to study connective tissue abnormalities where desmosine analysis can quantify elastin integrity. | researchgate.net |

Desmosine in Pathological Alterations of Vascular Elastin

The integrity of vascular elastin is critical for the mechanical properties of blood vessels, and its degradation is a central feature of many vascular diseases. Desmosine measurement provides a direct window into these pathological alterations.

In the formation of abdominal aortic aneurysms (AAA), the breakdown of elastin in the aortic media is a primary event leading to vessel dilation and potential rupture. ahajournals.org Studies have consistently shown that plasma desmosine levels are elevated in patients with AAA and are strongly correlated with the aneurysm's diameter, a key predictor of rupture risk. ahajournals.orgahajournals.org This suggests that the rate of elastin degradation, as reflected by plasma desmosine, is linked to the progression of the aneurysm. ahajournals.org Interestingly, while circulating desmosine is high, analysis of the diseased aortic tissue itself reveals that AAA tissue contains significantly less desmosine compared to healthy arteries, indicating a severe depletion of mature, functional elastin in the vessel wall. ahajournals.org

Atherosclerosis, the underlying cause of most cardiovascular diseases, also involves significant elastin remodeling. oup.com Elastin degradation is implicated in the pathophysiology of vulnerable atherosclerotic plaques. oup.comnih.gov Research has demonstrated a strong association between plasma desmosine levels and the total atherosclerotic burden in patients, as measured by whole-body magnetic resonance angiography. oup.com Furthermore, in patients with established coronary artery disease, higher plasma desmosine levels are independent predictors of adverse outcomes. oup.com

Other vascular pathologies also show a link to desmosine. In patients who have suffered an aneurysmal subarachnoid hemorrhage, serum desmosine levels are significantly elevated shortly after the event and correlate with the size of the ruptured cerebral aneurysm. mdpi.com These findings collectively underscore that accelerated degradation of vascular elastin, quantified by desmosine levels, is a common pathological mechanism across a spectrum of arterial diseases. nih.govnih.gov

The following table details findings on desmosine in various vascular pathologies.

| Vascular Pathology | Key Finding | Reference |

|---|---|---|

| Abdominal Aortic Aneurysm (AAA) | Elevated plasma desmosine correlates with aortic diameter; AAA tissue has 9-fold less desmosine than unaffected arteries. | ahajournals.orgahajournals.org |

| Atherosclerosis | Plasma desmosine levels show a strong correlation with total atheroma burden (r=0.44). | oup.com |

| Coronary Artery Disease (CAD) | Elevated plasma desmosine predicts adverse outcomes independent of traditional risk factors. | oup.com |

| Aneurysmal Subarachnoid Hemorrhage | Serum desmosine is significantly higher in patients with larger ruptured aneurysms (>7 mm). | mdpi.com |

Investigation of Desmosine Levels in Tissue Homogenates and Biological Fluids as Research Tools

The ability to accurately measure desmosine in various biological samples is fundamental to its use as a research tool. Over the years, analytical methods have evolved from immunology-based assays to more specific and sensitive techniques like mass spectrometry. ersnet.orgnih.gov These methods allow for the quantification of desmosine in easily accessible biological fluids like urine and plasma, as well as in more disease-proximal samples like sputum and tissue homogenates. ersnet.orgdupuytrens.orgnih.gov

Urine has been a commonly chosen matrix for desmosine detection due to its ease of collection. dupuytrens.org Early studies used methods like radioimmunoassays (RIA) and high-performance liquid chromatography (HPLC) to measure urinary desmosine as an index of elastin catabolism in conditions like COPD. ersnet.orgdupuytrens.org

Plasma and serum are also critical sample types, providing a systemic measure of elastin degradation. bmj.comnih.gov The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been a significant advancement, offering high specificity and sensitivity for quantifying desmosine in plasma, even at very low concentrations. nih.govnih.gov These methods often use a stable isotope-labeled desmosine standard to ensure accurate quantification. nih.gov Researchers have developed streamlined procedures for measuring both free desmosine and total desmosine (liberated after acid hydrolysis of peptides) in plasma. nih.gov

For lung diseases, analyzing sputum provides a more direct assessment of pulmonary elastin degradation. ersnet.org LC-MS/MS methods have been successfully applied to measure desmosine in both induced and spontaneously produced sputum. ersnet.orgdupuytrens.org

Finally, analyzing tissue homogenates allows for the direct quantification of elastin content within a specific organ. dupuytrens.orgstjohns.edu For example, measuring desmosine in aortic tissue homogenates has been used to assess elastin integrity in models of Marfan syndrome, while analysis of lung tissue has been used in emphysema research. nih.govstjohns.edu Enzyme-linked immunosorbent assay (ELISA) kits are also commercially available for the quantitative detection of desmosine in various samples, including tissue homogenates and other biological fluids. elkbiotech.commybiosource.commybiosource.com

The following table provides an overview of the analytical methods used for desmosine investigation.

| Analytical Method | Biological Matrix | Key Features / Findings | Reference |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Plasma, Urine, Sputum | High specificity and sensitivity; considered a method of choice. Can measure total and free desmosine. LOQ of 0.1 ng/mL in body fluids. | ersnet.orgnih.govdupuytrens.org |

| High-Performance Liquid Chromatography (HPLC) | Urine, Tissue | Used extensively in early studies for quantification, often coupled with UV or amino acid analysis. | dupuytrens.org |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Serum, Plasma, Tissue Homogenates, Cell Lysates | Sandwich immunoassay format for quantitative detection. Detection ranges vary by kit (e.g., 0.16-10 ng/mL). | elkbiotech.commybiosource.com |

| Radioimmunoassay (RIA) | Urine | An early immunological method used to estimate lung elastin catabolism. | dupuytrens.org |

| High-Performance Capillary Electrophoresis (HPCE) | Plasma, Sputum | An advanced separation method allowing detection at very low concentrations. | nih.gov |

Advanced Analytical Methodologies for Desmosine Quantification in Research

Hydrolysis and Sample Preparation for Total Desmosine Analysis in Research Samples

To measure the total amount of desmosine in a biological sample, it must first be liberated from the elastin protein backbone. This is achieved through hydrolysis, a chemical process that breaks the peptide bonds.

Acid Hydrolysis is the most established and widely used method for releasing desmosine from proteins. pnas.org The standard protocol involves treating the biological sample (such as urine, plasma, sputum, or tissue) with 6 N hydrochloric acid (HCl) and heating it at approximately 110°C for 24 hours. dupuytrens.orgresearchgate.net This harsh treatment effectively breaks down the protein and releases the stable desmosine and isodesmosine cross-links. However, this traditional method is time-consuming. researchgate.net To address this, newer approaches such as microwave-assisted acid hydrolysis have been developed, significantly reducing the hydrolysis time to under 10 minutes by using high temperatures (e.g., 180°C).

Following hydrolysis, the resulting mixture, known as the hydrolysate, contains a complex combination of amino acids and other molecules. Therefore, a crucial sample preparation step is required to isolate desmosine and remove interfering substances before analysis. Solid-phase extraction (SPE) is a common technique used for this purpose. Materials like CF1 cellulose cartridges or mixed-mode cation exchange (MCX) cartridges are frequently employed. pnas.orgdupuytrens.org These cartridges selectively retain desmosine and isodesmosine while allowing other contaminants to be washed away. The purified desmosines are then eluted from the cartridge, dried to remove the solvent, and reconstituted in a solution suitable for chromatographic analysis. pnas.org For the analysis of free, unhydrolyzed desmosine, the hydrolysis step is omitted, but the SPE cleanup is still essential for purifying the sample. dupuytrens.org

Table 1: Comparison of Hydrolysis Methods for Desmosine Analysis

| Feature | Conventional Acid Hydrolysis | Microwave-Assisted Acid Hydrolysis |

|---|---|---|

| Reagent | 6 N Hydrochloric Acid (HCl) | 6 N Hydrochloric Acid (HCl) |

| Temperature | ~110°C | ~180°C |

| Duration | ~24 hours | < 10 minutes |

| Throughput | Low | High |

| Primary Use | Total desmosine quantification | Rapid total desmosine quantification |

Chromatographic Separation Techniques for Desmosine and Isodesmosine

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases. jasco-global.com For desmosine analysis, liquid chromatography is the method of choice, essential for separating desmosine from its isomer, isodesmosine, and other interfering compounds prior to detection. ersnet.org

High-Performance Liquid Chromatography (HPLC) has been a cornerstone for the separation and quantification of desmosine for decades. nih.gov In HPLC, a sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure. An HPLC system can separate the isomers desmosine and isodesmosine, which can then be quantified. pnas.org

Detection was historically performed using UV detectors, as the pyridinium ring of desmosine absorbs ultraviolet light at specific wavelengths, typically around 268-280 nm. researchgate.netnih.gov However, UV detection can suffer from a lack of specificity when analyzing complex biological samples, as other molecules may absorb light at similar wavelengths. ersnet.org To improve sensitivity and specificity, pre-column derivatization techniques have been employed, where desmosine is chemically modified with a compound like phenylisothiocyanate to enhance its detection. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller stationary phase particles (typically less than 2 μm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity. nih.gov UPLC has been successfully applied to desmosine analysis, often resolving the desmosine and isodesmosine isomers in under five minutes. researchgate.netnih.gov This high-throughput capability is particularly valuable for clinical research involving large numbers of samples. UPLC is almost always paired with mass spectrometry detection to create a highly sensitive and specific analytical platform. jst.go.jpnih.gov

The separation in HPLC and UPLC is dictated by the chemistry of the stationary phase within the column. For desmosine analysis, two types of column chemistries are predominantly used: cation exchange and reverse phase.

Cation Exchange Chromatography: This method separates molecules based on their net positive charge. pickeringlabs.com Desmosine, being a basic amino acid with multiple positive charges, binds strongly to the negatively charged stationary phase of a cation exchange column. nih.gov Elution is then achieved by changing the pH or increasing the salt concentration of the mobile phase. pickeringlabs.com Cation exchange columns, such as those with a polysulfoethyl aspartamide chemistry, have proven effective for desmosine analysis. pnas.orgnih.gov

Reverse Phase Chromatography: This is the most common mode of HPLC and separates molecules based on their hydrophobicity (water-hating properties). jasco-global.com The stationary phase is nonpolar (e.g., C18), while the mobile phase is polar (typically a mixture of water and a solvent like acetonitrile). nih.gov Because desmosine is a highly polar molecule, it has little retention on a standard reverse phase column. To overcome this, ion-pairing agents like heptafluorobutyric acid (HFBA) are often added to the mobile phase. pnas.org These agents pair with the charged desmosine molecule, increasing its hydrophobicity and allowing it to be retained and separated on the reverse phase column.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Mass Spectrometric Approaches for Desmosine Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive and specific detection method, making it ideal for quantifying low-abundance biomarkers like desmosine in complex biological matrices. ersnet.org When coupled with a separation technique like liquid chromatography, it provides a powerful tool for bioanalysis. researchgate.net Some methods have also explored using Matrix-Assisted Laser Desorption/Ionization (MALDI) tandem mass spectrometry as a rapid alternative to LC-based methods, demonstrating good linearity and a detection limit of 0.02 ng/μL in urine and serum. nih.gov

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is considered the gold standard for the quantification of desmosine. dupuytrens.orgrsc.org This approach offers superior specificity and sensitivity compared to UV detection. ersnet.org

In an LC-MS/MS system, the components separated by the LC column enter the mass spectrometer. The mass spectrometer is typically set to operate in a mode called Selected Reaction Monitoring (SRM). In SRM, a specific parent ion (for desmosine, the molecular ion with m/z 526) is selected, fragmented, and then one or more specific fragment ions (e.g., m/z 397 and m/z 481) are monitored for detection. dupuytrens.orgresearchgate.net This process is highly specific, as it requires a molecule to have both the correct parent mass and the correct fragment masses, thus minimizing interferences from the sample matrix. ersnet.org

For accurate quantification, a technique called isotope-dilution is used. acs.org A known amount of a stable, isotopically labeled version of desmosine (e.g., containing deuterium or Carbon-13) is added to the sample as an internal standard at the beginning of the sample preparation process. researchgate.netnih.gov This internal standard behaves almost identically to the natural desmosine throughout hydrolysis, extraction, and analysis. By comparing the signal of the natural desmosine to the signal of the known amount of internal standard, a highly accurate and precise quantification can be achieved, correcting for any sample loss during the procedure. rsc.orgacs.org LC-MS/MS methods have achieved limits of quantification as low as 0.1 ng/mL in various body fluids. dupuytrens.orgnih.gov

Table 2: Key Parameters of LC-MS/MS Methods for Desmosine Quantification

| Parameter | Typical Specification | Reference |

|---|---|---|

| Ionization Method | Electrospray Ionization (ESI) | pnas.org |

| Analysis Mode | Selected Reaction Monitoring (SRM) | dupuytrens.orgnih.gov |

| Parent Ion (m/z) | 526 | dupuytrens.orgresearchgate.net |

| Fragment Ions (m/z) | 481, 397 | dupuytrens.orgresearchgate.net |

| Internal Standard | Isotopically labeled Desmosine/Isodesmosine | researchgate.netnih.gov |

| Limit of Quantification | As low as 0.03 ng/mL | researchgate.netnih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the precise quantification of desmosine and its isomer, isodesmosine, in various biological matrices. This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it a preferred method in clinical and research settings. dupuytrens.orgnih.govresearchgate.net

A key advantage of LC-MS/MS is its ability to distinguish between desmosine and isodesmosine, which are structural isomers and often co-elute in chromatographic separations. By using techniques like multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), specific precursor-to-product ion transitions for each isomer can be monitored, ensuring accurate quantification. dupuytrens.orgnih.govjst.go.jp For instance, a common transition monitored for desmosine and isodesmosine is from a precursor ion with a mass-to-charge ratio (m/z) of 526 to product ions of m/z 481 and 397. dupuytrens.orgnih.gov

The development of ultra-performance liquid chromatography (UPLC) coupled with MS/MS has further enhanced the robustness and speed of desmosine analysis. jst.go.jp These methods often involve a straightforward three-step process: sample hydrolysis (to release desmosine from elastin fragments), solid-phase extraction (SPE) for sample clean-up, and finally, LC-MS/MS analysis. dupuytrens.orgnih.gov This standardized approach allows for the reliable measurement of desmosine in complex samples such as urine, plasma, and sputum. dupuytrens.orgnih.gov

The sensitivity of LC-MS/MS methods is critical, with limits of quantification (LOQ) often reaching as low as 0.1 ng/mL in various body fluids. nih.gov This high sensitivity is crucial for detecting the low concentrations of free desmosine present in biological samples. Research has demonstrated the successful application of LC-MS/MS in quantifying desmosine levels in diverse biological samples, including human urine, plasma, sputum, and even in animal tissues like mouse lungs. dupuytrens.orgacs.orgmdpi.com These studies underscore the versatility and reliability of LC-MS/MS for investigating elastin degradation in a wide range of pathological conditions. dupuytrens.orgnih.gov

Matrix-Assisted Laser Desorption Ionization-Tandem Mass Spectrometry (MALDI-MS/MS)

Matrix-Assisted Laser Desorption Ionization-Tandem Mass Spectrometry (MALDI-MS/MS) has emerged as a novel and effective approach for the quantification of desmosine and isodesmosine. nih.gov This technique offers a significant advantage in terms of analysis time and reduced solvent consumption compared to traditional liquid chromatography-based methods, while maintaining comparable analytical performance. nih.gov

In a typical MALDI-MS/MS workflow for desmosine analysis, a stable-isotope labeled internal standard, such as desmosine-d4, is employed to ensure accurate quantification. nih.govnih.gov The sample, mixed with a suitable matrix, is irradiated by a laser, causing desorption and ionization of the analytes. The resulting ions are then analyzed by tandem mass spectrometry. nih.gov

One of the key benefits of MALDI-MS/MS is its high sensitivity, with reported detection limits as low as 0.02 ng/μL for desmosine in biological fluids like urine and serum, without the need for prior enrichment steps. nih.gov The method has demonstrated good linearity over a substantial concentration range and excellent reproducibility, with relative standard deviations typically below 5%. nih.gov

Research has successfully applied MALDI-MS/MS to evaluate the time-dependent degradation of desmosine, with results showing consistency with those obtained by 1H NMR, further validating the accuracy of the technique. nih.gov This pioneering work highlights the potential of MALDI-ion trap MS/MS as a powerful tool for the efficient and reliable quantification of desmosine and other biomolecules in complex biological samples. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC), is a widely used technique for the analysis of desmosine and isodesmosine. nih.goversnet.orgnih.gov ESI is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like desmosine without significant fragmentation. uab.edu

LC-ESI-MS methods have been successfully developed to detect and quantify free desmosine and isodesmosine in unhydrolyzed urine. nih.gov In this approach, the identities of the compounds are confirmed by their retention times during the liquid chromatography phase and their characteristic mass ion at a mass-to-charge ratio (m/z) of 526. nih.gov The sensitivity of these methods can be quite high, with detection limits reported to be as low as 0.10 ng. nih.gov

Furthermore, LC-ESI-MS has been instrumental in studying the effects of environmental factors, such as radiation, on the stability of desmosine. nih.gov For example, research has utilized LC/ESI-MS to evaluate the degradation of desmosine and isodesmosine when exposed to different wavelengths of light, revealing dose-dependent degradation upon exposure to UVB and UVA radiation. nih.gov

The development of analytical methods that allow for the simultaneous quantitation of multiple collagen and elastin cross-links, including desmosine, has been a significant advancement. researchgate.net These methods often employ ESI-MS for detection and have been optimized for rapid analysis, with total run times of less than 10 minutes. researchgate.net

Application of Stable Isotope-Labeled Internal Standards (e.g., Desmosine-d4, 13C3,15N1-Isodesmosine)

The use of stable isotope-labeled internal standards is a critical component for achieving accurate and reproducible quantification of desmosine and isodesmosine in mass spectrometry-based assays. rsc.orgresearchgate.netnih.govrsc.orgnih.govresearchgate.netresearchgate.net These internal standards, which are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes, are added to samples at a known concentration before sample preparation. nih.govrsc.org This allows for the correction of any variability that may occur during sample extraction, processing, and analysis, thereby ensuring the precision of the measurement. nih.gov

Several stable isotope-labeled versions of desmosine and isodesmosine have been synthesized and utilized in research. One common internal standard is deuterated desmosine (desmosine-d4), where four deuterium atoms are incorporated into the molecule. mdpi.comnih.govnih.govrsc.orgresearchgate.net While desmosine-d4 has been widely used, some studies have noted that it can contain impurities such as desmosine-d2 and desmosine-d3, which could potentially lead to inaccuracies in quantification. rsc.orgresearchgate.net To address this, improved synthetic methods have been developed to increase the isotopic purity of desmosine-d4 to approximately 90%. researchgate.net Another deuterated standard, D5-desmosine, has also been employed in LC-MS methods. acs.org

More recently, a novel isotopically labeled internal standard, isodesmosine-13C3,15N1, has been chemically synthesized. rsc.orgrsc.orgnih.govresearchgate.netresearchgate.net This standard, which incorporates three carbon-13 atoms and one nitrogen-15 atom, offers a mass difference of four daltons from the native molecules, providing clear separation in the mass spectrometer. researchgate.net Isodesmosine-13C3,15N1 has been successfully used in isotope-dilution LC-MS/MS methods to quantify desmosine and isodesmosine in various biological samples, including plasma and tissue hydrolysates. rsc.orgrsc.orgresearchgate.net The use of these highly pure, chemically synthesized internal standards is considered among the most favorable approaches for sensitive and precise quantitative measurements. rsc.org

Immunoanalytical Techniques for Desmosine Research (e.g., ELISA Development)

Immunoanalytical techniques, particularly the enzyme-linked immunosorbent assay (ELISA), offer a valuable alternative to mass spectrometry for the quantification of desmosine in research settings. nih.govnih.govbiocompare.combiomatik.commybiosource.comcusabio.commybiosource.comkyoto-u.ac.jpgoogle.com ELISA kits for desmosine are commercially available and are designed for the specific detection of this compound in various biological samples, including serum, urine, and tissue homogenates. biocompare.combiomatik.comcusabio.commybiosource.com

The principle behind desmosine ELISA kits typically involves either a competitive or a sandwich immunoassay format. mybiosource.commybiosource.com In a sandwich ELISA, microtiter plates are pre-coated with an antibody specific to desmosine. cusabio.commybiosource.com When the sample is added, the desmosine present binds to this immobilized antibody. Subsequently, a biotin-conjugated detection antibody specific for desmosine is added, followed by an avidin-horseradish peroxidase (HRP) conjugate. cusabio.commybiosource.com A substrate solution is then added, and the resulting color development is proportional to the amount of desmosine in the sample. mybiosource.com In a competitive ELISA, the desmosine in the sample competes with a labeled desmosine conjugate for a limited number of antibody binding sites. mybiosource.com The intensity of the resulting signal is inversely proportional to the concentration of desmosine in the sample. mybiosource.com

The development of these immunoassays has involved the generation of polyclonal antibodies against desmosine-protein conjugates. nih.govgoogle.com For instance, rabbit antisera have been raised against a desmosine-bovine serum albumin conjugate. nih.gov The sensitivity of commercially available desmosine ELISA kits can be quite high, with detection limits reported in the range of 0.020 to 0.039 ng/mL. biocompare.combiomatik.comcusabio.com

While immunoassays are generally less expensive and require less technical expertise than mass spectrometry, they may have limitations related to cross-reactivity. nih.gov Some anti-desmosine antibody preparations have shown a degree of cross-reactivity with pyridinoline, a collagen cross-linking compound that can also be present in biological samples. nih.gov

Method Validation, Specificity, and Reproducibility in Research Settings

Rigorous method validation is paramount to ensure the reliability, specificity, and reproducibility of desmosine quantification assays in research. nih.govnih.govresearchgate.netnih.govdntb.gov.uanih.gov This process involves a comprehensive evaluation of various analytical parameters to confirm that the method is suitable for its intended purpose.

Key aspects of method validation for desmosine analysis include:

Linearity and Calibration: Establishing a linear relationship between the analyte concentration and the instrumental response is crucial. This is typically achieved by generating a calibration curve using a series of known concentrations of desmosine and isodesmosine standards. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of agreement among a series of measurements. jst.go.jpnih.gov These are assessed by analyzing quality control samples at different concentrations within the calibration range. For instance, a developed LC-MS/MS method for urinary desmosine was shown to be accurate (with deviations from -6.8% to 14.5%) and precise (with coefficients of variation from 2.8% to 13.8%). jst.go.jp Intra- and inter-assay imprecision and accuracy are also evaluated to ensure consistency over time. acs.orgnih.gov

Sensitivity: The limit of detection (LOD) and the limit of quantification (LOQ) determine the lowest concentration of desmosine that can be reliably detected and quantified, respectively. nih.gov For example, one cation exchange HPLC method reported an LOD of 2 pmol and an LOQ of 4 pmol. nih.gov

Specificity: This ensures that the analytical method is measuring only desmosine and isodesmosine, without interference from other components in the sample matrix. nih.govdntb.gov.ua The high specificity of tandem mass spectrometry is a significant advantage in this regard. researchgate.net

Recovery: Recovery studies are performed to assess the efficiency of the extraction process. This is done by spiking known amounts of desmosine into blank biological matrices and measuring the amount recovered. nih.gov Studies have reported recoveries of over 99% from urine, 94% from plasma, and 87% from sputum. dupuytrens.org

Stability: The stability of desmosine in biological samples under various storage and handling conditions (e.g., room temperature, freeze-thaw cycles) is also evaluated to ensure sample integrity. acs.orgnih.govnih.gov

By standardizing protocols and thoroughly validating analytical methods, researchers can increase the reliability of desmosine measurements, which is essential for its use as a biomarker in clinical studies. nih.govdntb.gov.ua

Data Tables

Table 1: Performance Characteristics of Various Desmosine Quantification Methods

| Analytical Method | Internal Standard | Sample Matrix | Limit of Quantification (LOQ) / Detection Limit (LOD) | Linearity Range | Reference |

| LC-MS/MS | Acetylated Pyridinoline | Urine, Plasma, Sputum | 0.1 ng/mL (LOQ) | Not Specified | nih.gov |

| UPLC-MS/MS | Pyridylethyl-cysteine | Human Urine | Not Specified | 1 to 250 pmol/mL | jst.go.jp |

| MALDI-MS/MS | Desmosine-d4 | Urine, Serum | 0.02 ng/μL (LOD) | Two orders of magnitude | nih.gov |

| Cation Exchange HPLC | Not Applicable | Animal Elastin | 4 pmol (LOQ) | 2 pmol to 5 nmol | nih.gov |

| LC-ESI-MS | Not Applicable | Unhydrolyzed Urine | 0.10 ng (LOD) | Not Specified | nih.gov |

| Sandwich ELISA | Not Applicable | Serum, Urine, Tissue Homogenates | 0.039 ng/mL (Sensitivity) | 0.156 - 10 ng/mL | biomatik.comcusabio.com |

| Competitive ELISA | Not Applicable | Not Specified | Not Specified | Not Specified | mybiosource.com |

| Isotope-Dilution LC-MS/MS | Isodesmosine-13C3,15N1 | Plasma | Not Specified | Not Specified | rsc.orgrsc.org |

Table 2: Investigated Research Applications of Desmosine Quantification

| Research Focus | Analytical Technique | Key Findings | Reference |

| Acute Cerebral Stroke | Isotope-Dilution LC-MS/MS | Plasma desmosine levels were significantly higher in stroke patients compared to healthy controls. | rsc.orgrsc.orgrsc.org |

| Chronic Obstructive Pulmonary Disease (COPD) | LC-MS/MS | Total desmosine in sputum and plasma, and free desmosine in urine, were elevated in COPD patients. | dupuytrens.orgnih.gov |

| Skin Aging in Mice | Isotope-Dilution LC-MS/MS | Method developed to quantify desmosine in skin samples to study aging characteristics. | researchgate.net |

| Elastin Degradation by Radiation | LC/ESI-MS | Showed dose-dependent degradation of desmosine upon exposure to UVB and UVA radiation. | nih.gov |

| Hypertrophy of Ligamentum Flavum | Isotope-Dilution LC-MS/MS | Successfully quantified desmosine in ligamentum flavum, plasma, urine, and CSF. | researchgate.net |

Desmosine As a Research Tool and Biomarker in Experimental Systems

Application in In Vitro Studies of Elastin Metabolism

In vitro systems are fundamental for dissecting the molecular mechanisms of elastin synthesis, assembly, and degradation. Desmosine serves as a critical endpoint to confirm the formation of mature, cross-linked elastin.

One area of in vitro research has focused on the factors influencing the formation of desmosine from its precursor, tropoelastin. Studies have shown that the synthesis of desmosine by the enzyme lysyl oxidase can occur without additional substances. nih.gov Interestingly, the process is not dependent on molecular oxygen or the hydroxylation of proline residues in tropoelastin. nih.gov However, temperature plays a crucial role; at 15°C, a temperature that does not support the coacervation (self-assembly) of tropoelastin, desmosine formation is virtually absent, highlighting that coacervation is a prerequisite for cross-linking. nih.gov

Cell culture models have also been developed to study elastic fiber assembly. For instance, immortalized ciliary body pigmented epithelial (PE) cells, which express microfibril proteins but not tropoelastin, have been utilized. molbiolcell.org When these cells are transfected to express tropoelastin, they secrete the protein, which then assembles into elastic fibers within the extracellular matrix. molbiolcell.org The successful formation of functional, cross-linked elastin in this model is confirmed by the detection of high levels of desmosine in the cell layer. molbiolcell.org This type of in vitro system provides a stable platform to investigate the intricate process of elastic fiber assembly. molbiolcell.org

Furthermore, in vitro models are used to study elastin degradation. Co-culturing human macrophages with elastin-rich extracellular matrices allows researchers to measure the net loss of desmosine and isodesmosine, thereby quantifying cellular elastolytic activity. dupuytrens.org

Utilization in Ex Vivo Tissue Culture Models

Ex vivo tissue culture models bridge the gap between in vitro studies and in vivo animal models, allowing for the study of elastin metabolism in the context of intact tissue architecture. Short-term tissue culture of fetal calf ligament has been used to study the synthesis of elastin, with the incorporation of labeled lysine precursors leading to the formation of radioactive desmosine and isodesmosine. jci.org This approach provides evidence for the de novo synthesis and cross-linking of elastin within a complex tissue environment.

While specific detailed studies on desmosine quantification in ex vivo tissue culture models for degradation are less commonly reported in favor of in vivo models, the principle remains a valid and potential application. Such models could involve culturing tissue explants (e.g., aorta, lung) and treating them with enzymes or inflammatory stimuli to induce elastin degradation, with subsequent measurement of desmosine release into the culture medium.

Desmosine Quantification in In Vivo Animal Models of Elastin Degradation

Animal models have been instrumental in understanding the role of elastin degradation in various diseases, and desmosine quantification is a cornerstone of this research. mdpi.com

One of the earliest and most well-established models is the induction of emphysema in hamsters through a single intratracheal injection of pancreatic elastase. ersnet.org This intervention leads to acute loss of lung elastin and the development of emphysema, which is accompanied by a significant increase in urinary desmosine excretion. ersnet.org In these studies, the amount of desmosine excreted in the urine correlated with the amount of elastin lost from the lungs, validating urinary desmosine as a reliable biomarker of acute lung injury. ersnet.orgresearchgate.net

Similar findings have been observed in other animal models of lung injury. For example, in mice exposed to tobacco smoke, which develops a condition mimicking pulmonary emphysema, levels of desmosine and isodesmosine are elevated in bronchoalveolar lavage fluid (BALF). tandfonline.com The intratracheal administration of elastin peptides in mice has also been shown to induce alveolar wall inflammation and increase the recruitment of neutrophils and macrophages, leading to further degradation of elastic fibers. nih.gov

The following table provides a summary of desmosine quantification in various in vivo animal models:

| Animal Model | Method of Induction | Biological Sample Analyzed | Key Finding | Reference |

|---|---|---|---|---|

| Hamster | Intratracheal injection of pancreatic elastase | Urine | Urinary desmosine excretion correlated with 61% of the elastin lost from the lungs. | ersnet.org |

| Mice | Tobacco smoke exposure | Bronchoalveolar lavage fluid (BALF) | Elevated levels of desmosine/isodesmosine in BALF. | tandfonline.com |

| Mice | Intratracheal administration of elastin peptides | Not specified | Induced alveolar wall inflammation and further elastin degradation. | nih.gov |

| Mice | Intratracheal administration of bleomycin (BLM) | BALF | Increased desmosine/isodesmosine in BALF, with a lower proportion of free crosslinks compared to the elastase model. | nih.gov |

| Mice | Intratracheal administration of LPS and elastin peptides | BALF | Significant increase in neutrophil levels and desmosine/isodesmosine in BALF compared to either substance alone. | mdpi.com |

Comparative Analysis of Desmosine Levels Across Different Species and Tissues in Research

The concentration of desmosine varies significantly across different species and among various tissues within the same organism, reflecting the different functional requirements for elasticity. Tissues with a high content of elastic fibers, such as the aorta and lungs, generally exhibit the highest levels of desmosine. nih.gov

Research using a cation exchange HPLC assay has provided quantitative data on desmosine levels in different organs of pigs and mice. nih.gov In pigs, the highest concentrations of desmosine plus isodesmosine were found in the aorta, followed by the lung, skin, kidney, heart, and liver. nih.gov A similar distribution pattern was observed in wild-type mice, with the lung and heart having the highest levels and the liver having the lowest. researchgate.net

These baseline data are crucial for comparative studies, such as those investigating genetic disorders or the effects of disease on elastin metabolism. For example, studies in immunodeficient severe combined immunodeficiency (SCID) mice revealed significantly lower levels of desmosines in the lung, heart, kidney, and liver compared to wild-type mice, indicating a deficiency in elastin cross-linking as a novel aspect of this disease's pathology. nih.govresearchgate.net

The following table summarizes comparative desmosine levels in different tissues and species:

| Species | Tissue | Desmosine + Isodesmosine Level (pmol/mg tissue) | Reference |

|---|---|---|---|

| Pig | Aorta | 128.0 | nih.gov |

| Lung | 32.0 | nih.gov | |

| Skin | 16.2 | nih.gov | |

| Kidney | 15.2 | nih.gov | |

| Heart | 6.6 | nih.gov | |

| Liver | 0.9 | nih.gov | |

| Mouse (Wild-Type C57BL/6J) | Lung | Data reported as significantly higher than liver | researchgate.net |

| Heart | Data reported as significantly higher than liver | researchgate.net | |

| Kidney | Intermediate levels | researchgate.net | |

| Liver | Lowest levels | researchgate.net |

Investigation of Therapeutic Interventions and Their Impact on Elastin Degradation at a Mechanistic Level in Research Models

A key application of desmosine as a biomarker is in the evaluation of therapeutic interventions aimed at reducing elastin degradation. researchgate.nettandfonline.com

In the mouse model of tobacco smoke-induced emphysema, treatment with aerosolized hyaluronan led to a reduction in the initially elevated levels of desmosine and isodesmosine in BALF. tandfonline.com This finding suggests that hyaluronan may have a protective effect on lung elastin. researchgate.net Further supporting this, a clinical trial in patients with alpha-1 antitrypsin deficiency showed that inhaling aerosolized hyaluronan twice daily resulted in a significant decrease in urinary desmosine levels, indicating reduced elastin degradation. nih.gov

In a post-hoc analysis of a randomized controlled trial involving patients with alpha-1 antitrypsin deficiency, treatment with alpha-1 proteinase inhibitor (A1PI) therapy was shown to significantly reduce plasma levels of desmosine and isodesmosine. researchgate.net This reduction in elastin degradation biomarkers was associated with a slower decline in lung density as measured by CT scans, correlating a chemical marker of therapy with an anatomical outcome. researchgate.net

These studies highlight the utility of desmosine quantification in preclinical and clinical research to assess the efficacy of new therapies targeting the preservation of elastic fibers.

Future Directions and Emerging Research Avenues for Desmosine

Unanswered Questions in Desmosine Biosynthesis and Regulation

The precise mechanisms governing the formation and regulation of desmosine and its isomer, isodesmosine, are not yet fully elucidated. While it is known that these unique cross-linking amino acids are formed from four lysine residues within tropoelastin monomers, key questions about the spatiotemporal control of this process remain. acs.org The enzyme lysyl oxidase is crucial for initiating the cross-linking cascade by oxidizing lysine residues to form allysine. nih.gov However, the specific factors that direct the subsequent condensation reactions to form the characteristic pyridinium ring of desmosine are still under investigation.

A significant gap in knowledge lies in understanding the regulatory pathways that control the rate and extent of desmosine synthesis during development, aging, and in response to injury. dupuytrens.org While elastin turnover is generally slow in healthy adults, the mechanisms that could potentially reactivate or modulate desmosine formation are of great interest for regenerative medicine. taylorandfrancis.com Furthermore, research is needed to clarify the functional consequences of different desmosine and isodesmosine ratios in various tissues and how these might be altered in disease states. Recent studies have begun to unravel the complex and heterogeneous nature of elastin cross-linking, revealing that the same lysine residues can be involved in different types of cross-links or remain unmodified, suggesting a stochastic element to the process. researchgate.net

Elucidation of Novel Desmosine-Related Pathophysiological Pathways

The established link between elevated desmosine levels and elastin degradation in conditions like Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis has paved the way for exploring its role in other diseases. wikipedia.orgnih.gov Emerging evidence suggests that desmosine may be a valuable biomarker in a wider array of pathologies characterized by extracellular matrix turnover.

Recent studies have implicated desmosine in cardiovascular diseases. For instance, plasma desmosine levels have been associated with cardiovascular risk and mortality in COPD patients, suggesting a link to vascular tissue inflammation or atherosclerosis. researchgate.netfrontiersin.org Research has also shown elevated desmosine concentrations in patients with acute cerebral stroke, pointing to its potential as a biomarker for vascular injury. rsc.org Furthermore, in patients with abdominal aortic aneurysms, the degradation of elastin, and consequently the release of desmosine, is a key pathological feature. wikipedia.org

Beyond the cardiovascular system, there is growing interest in desmosine's role in fibrotic diseases. Although seemingly counterintuitive, accelerated elastinolysis is also observed in idiopathic pulmonary fibrosis (IPF), and elevated desmosine levels have been reported in these patients. d-nb.info This suggests that elastin degradation may be a common pathogenic step in both emphysema and certain types of fibrosis. nih.govd-nb.info Additionally, elastin fragments containing desmosine may themselves act as signaling molecules, or "matrikines," that can perpetuate inflammation and tissue damage by recruiting inflammatory cells. nih.govphysiology.org

Development of Next-Generation Analytical Platforms for Desmosine Research

The accuracy and sensitivity of desmosine quantification have significantly improved with the advent of advanced analytical techniques. nih.gov Early methods, including radioimmunoassays and enzyme-linked immunosorbent assays (ELISA), have largely been superseded by more specific and robust mass spectrometry-based approaches. ersnet.orgresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for desmosine analysis, allowing for highly sensitive and specific detection in various biological fluids like urine, plasma, and sputum. rsc.orgersnet.orgmdpi.com This has enabled the measurement of very low concentrations of desmosine, which is crucial for detecting subtle changes in elastin turnover. nih.govtandfonline.com Further refinements, such as the use of isotope-dilution LC-MS/MS with chemically synthesized internal standards, have enhanced the precision and reliability of quantification. rsc.org

Another promising technique is capillary electrophoresis with laser-induced fluorescence (CE-LIF), which offers high sensitivity and is particularly useful for analyzing samples with low desmosine concentrations without extensive pre-treatment. dupuytrens.orgtandfonline.com

The development of these next-generation platforms is critical for standardizing desmosine measurements across different laboratories and clinical studies, a necessary step for its validation as a reliable biomarker. mdpi.com Future advancements may focus on creating even more streamlined, high-throughput, and cost-effective methods suitable for large-scale clinical application. nih.govresearchgate.net

Table of Current and Emerging Analytical Platforms for Desmosine Detection

| Analytical Platform | Principle | Advantages | Disadvantages |

| ELISA/Radioimmunoassay | Immunology-based detection using antibodies. ersnet.org | Relatively inexpensive and rapid. ersnet.org | Lower specificity and sensitivity compared to MS methods; variability between assays. tandfonline.com |

| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection. ersnet.org | High sensitivity and specificity; can quantify desmosine and isodesmosine separately. rsc.orgersnet.org | Requires sophisticated equipment and expertise; potential for matrix interference. mdpi.com |

| CE-LIF | Separation by capillary electrophoresis with highly sensitive laser-induced fluorescence detection. tandfonline.com | Very high sensitivity; requires small sample volume; less sample pre-treatment. dupuytrens.orgtandfonline.com | May not discriminate between desmosine and isodesmosine. tandfonline.com |

Integration of Desmosine Data with Multi-Omics Approaches in Mechanistic Research

To gain a more comprehensive understanding of the biological systems where desmosine plays a role, integrating desmosine data with other "omics" platforms is a promising future direction. dntb.gov.ua Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes associated with elastin degradation and disease pathogenesis. nih.govnih.gov

For example, combining desmosine levels (a marker of protein degradation) with proteomic data can help identify the specific proteases involved in elastin breakdown in different diseases. mdpi.com Integrating this with genomic data, such as single-nucleotide polymorphisms (SNPs), could reveal genetic predispositions to accelerated elastin turnover. nih.gov Recent omics studies in Alpha-1 Antitrypsin Deficiency (AATD)-related COPD are already uncovering promising biomarkers and novel pathways, highlighting the potential of this integrated approach. juniperpublishers.com

Metabolomic analyses can further elucidate the metabolic context in which elastin degradation occurs, potentially identifying related pathways that could be targeted therapeutically. frontiersin.orgbiorxiv.org By creating network models that incorporate data from these different layers, researchers can identify key drivers of disease and understand the complex interplay between genes, proteins, metabolites, and clinical outcomes. nih.govfrontiersin.org This systems biology approach is essential for moving beyond simply using desmosine as a biomarker to understanding its role within complex disease mechanisms and identifying novel therapeutic targets. nih.govresearchgate.net

Exploring Desmosine's Role in Underexplored Biological Contexts

The primary focus of desmosine research has historically been on lung diseases. wikipedia.orgersnet.org However, given that elastin is a critical component of many other tissues, there is significant potential to explore the role of desmosine in a variety of other biological contexts. taylorandfrancis.com

For instance, elastin is abundant in the skin and large blood vessels, and its degradation is a hallmark of aging in these tissues. taylorandfrancis.com Investigating desmosine levels in the context of skin aging, photoaging, and associated disorders could provide new insights into these processes. Similarly, in the context of vascular biology, desmosine could serve as a biomarker for diseases involving arterial stiffness and degradation, beyond the currently studied aortic aneurysms and atherosclerosis. taylorandfrancis.com

The role of elastin and its breakdown products in the intervertebral disc is another area that warrants investigation, as changes in the extracellular matrix are central to degenerative disc disease. taylorandfrancis.com Furthermore, exploring desmosine in the context of rare inherited connective tissue disorders, such as Pseudoxanthoma elasticum, could provide valuable information on disease mechanisms and progression. dupuytrens.org As analytical methods become more sensitive, it will be possible to investigate subtle changes in elastin turnover in a wider range of physiological and pathological states, opening up new avenues for desmosine research.

Q & A

What analytical techniques are most appropriate for quantifying desmosine in biological fluids, and what methodological validation steps are essential?

Desmosine quantification requires high-sensitivity methods due to its low concentrations in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering specificity for distinguishing desmosine from structural isomers like isodesmosine . Enzyme-linked immunosorbent assays (ELISA) are also used but may cross-react with precursor elastin peptides, necessitating rigorous antibody validation . Methodological validation should include:

- Sensitivity : Limit of detection (LOD) and quantification (LOQ) determined via serial dilutions.

- Specificity : Chromatographic separation of desmosine/isodesmosine or antibody specificity tests.

- Recovery rates : Spiked samples to assess matrix interference.

- Reproducibility : Intra- and inter-day precision tests .

How can researchers distinguish between elastin-derived desmosine and precursor forms when measuring total desmosine levels?

Elastin degradation releases desmosine bound to peptides (conjugated), while precursor forms may exist as free molecules. To isolate elastin-specific desmosine:

- Use immunoaffinity purification with antibodies targeting elastin-derived peptides.

- Apply hydrolysis protocols to liberate desmosine from peptides before LC-MS/MS analysis, ensuring measurement reflects mature elastin breakdown .

- Validate assays against synthetic elastin peptides to confirm specificity .